

# physical and chemical properties of 1-(furan-2-yl)butan-2-one

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## Compound of Interest

Compound Name: 1-(Furan-2-yl)butan-2-one

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## An In-depth Technical Guide to 1-(Furan-2-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(furan-2-yl)butan-2-one**. The furan moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.<sup>[1][2]</sup> This document collates available data on the synthesis, spectroscopic characterization, and reactivity of **1-(furan-2-yl)butan-2-one**. While specific biological data for this compound is limited, this guide explores the known activities of structurally related furan derivatives, offering a foundation for future research and drug discovery endeavors. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical techniques are provided.

## Core Physical and Chemical Properties

**1-(Furan-2-yl)butan-2-one**, a ketone derivative of furan, possesses a unique combination of a heteroaromatic ring and a reactive carbonyl group.<sup>[3]</sup> Its physicochemical properties are crucial for its handling, formulation, and potential biological interactions.

Table 1: Physical and Chemical Properties of **1-(Furan-2-yl)butan-2-one** and Related Isomers

Property	1-(Furan-2-yl)butan-2-one	4-(Furan-2-yl)butan-2-one	1-(Furan-2-yl)butan-1-one	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[3]
Molecular Weight (g/mol)	138.16	138.16	138.16	[3]
Appearance	Data not available	Colourless solid; Spicy caramel aroma	Colourless liquid; Balsamic aroma	
Boiling Point (°C)	98-100 (at 27 Torr)	203	192	
Melting Point (°C)	Data not available	86-87	10-12	
Density (g/cm <sup>3</sup> )	Data not available	1.0398 (at 20 °C)	1.0485	
Solubility	Slightly soluble in water	Slightly soluble in water	Insoluble in water; Soluble in ethanol	
Refractive Index	Data not available	1.465	1.465	

## Synthesis and Characterization

The synthesis of **1-(furan-2-yl)butan-2-one** can be approached through several established organic chemistry methodologies. A common and effective method is the Friedel-Crafts acylation of furan.

## Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize **1-(furan-2-yl)butan-2-one** by the acylation of furan with butyryl chloride using a Lewis acid catalyst.

**Materials:**

- Furan
- Butyryl chloride
- Anhydrous aluminum chloride ( $AlCl_3$ ) or other suitable Lewis acid (e.g.,  $BF_3 \cdot OEt_2$ )
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Ice
- Concentrated hydrochloric acid (HCl)

**Procedure:**

- In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C (ice bath).
- Slowly add butyryl chloride to the suspension with vigorous stirring.
- After the formation of the acylium ion complex, add furan dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Once the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **1-(furan-2-yl)butan-2-one**.

Logical Workflow for Synthesis:



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#### *Synthesis Workflow*

## Spectroscopic Characterization

The structure of the synthesized **1-(furan-2-yl)butan-2-one** should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **1-(Furan-2-yl)butan-2-one**

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the furan ring protons (in the aromatic region), the methylene protons adjacent to the furan ring and the carbonyl group, the methylene protons of the ethyl group, and the terminal methyl protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the carbons of the furan ring, and the aliphatic carbons of the butanone chain.
FTIR (cm <sup>-1</sup> )	A strong absorption band for the C=O stretch of the ketone (typically ~1715 cm <sup>-1</sup> ), C-H stretching of the furan ring (above 3000 cm <sup>-1</sup> ), C-H stretching of the alkyl chain (below 3000 cm <sup>-1</sup> ), and C-O-C stretching of the furan ring.
Mass Spec (m/z)	A molecular ion peak at m/z = 138.16, along with characteristic fragmentation patterns including loss of the ethyl group, the butyryl group, and fragmentation of the furan ring.

## Experimental Protocol: Spectroscopic Analysis

Objective: To acquire and interpret the <sup>1</sup>H NMR, <sup>13</sup>C NMR, FTIR, and Mass spectra of **1-(furan-2-yl)butan-2-one**.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the  $^1\text{H}$  NMR signals and assign all peaks in both spectra to the corresponding protons and carbons in the molecule.

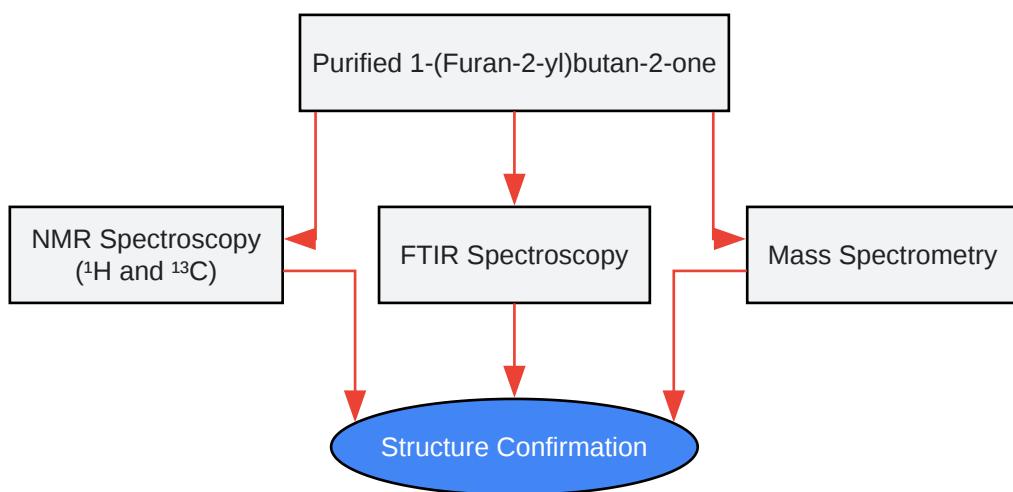
#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain a background spectrum of the empty ATR crystal or KBr pellet.
- Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### Mass Spectrometry (MS):

- Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or GC-MS/LC-MS system.
- Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

#### Workflow for Spectroscopic Characterization:



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### Spectroscopic Characterization Workflow

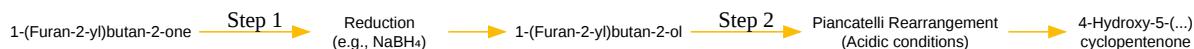
## Chemical Reactivity

The furan ring in **1-(furan-2-yl)butan-2-one** is an electron-rich diene, making it susceptible to various chemical transformations, including cycloaddition and rearrangement reactions.

### Piancatelli Rearrangement

Under acidic conditions, 2-furylcarbinols can undergo a Piancatelli rearrangement to form 4-hydroxycyclopentenone derivatives. While **1-(furan-2-yl)butan-2-one** is not a carbinol, it can be readily reduced to the corresponding alcohol, which would then be a substrate for this rearrangement.

Proposed Reaction Scheme:

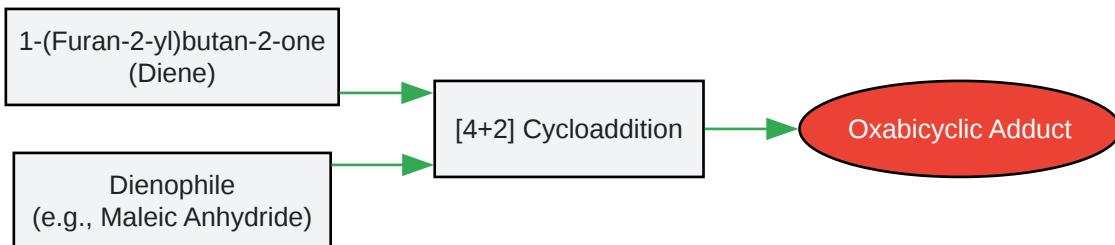
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### Piancatelli Rearrangement Pathway

## Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of oxabicyclic adducts. This reaction is a powerful tool for the construction of complex cyclic systems.

General Reaction Scheme:



[Click to download full resolution via product page](#)*Diels-Alder Reaction*

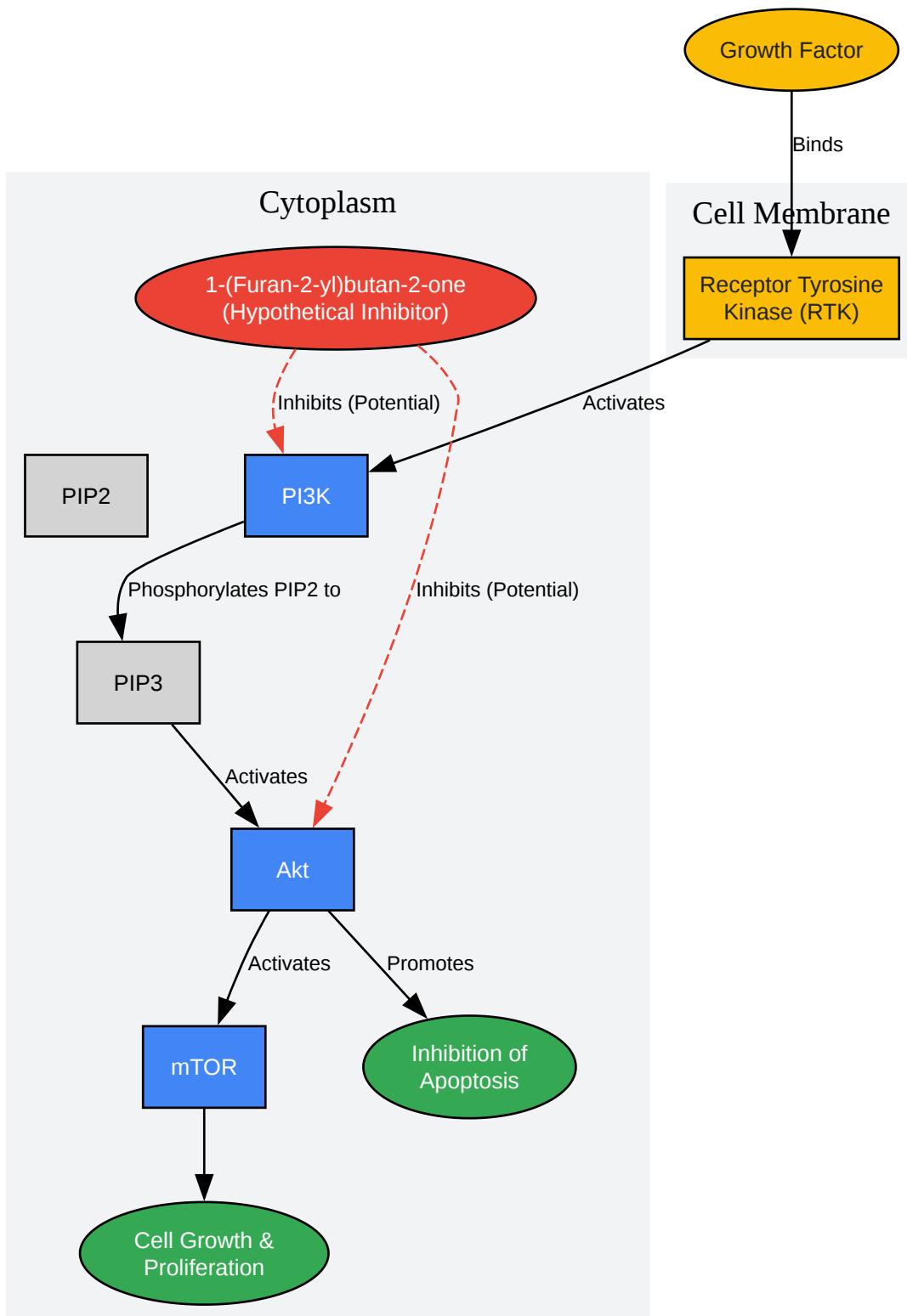
## Potential Biological Activity and Signaling Pathways

While specific biological studies on **1-(furan-2-yl)butan-2-one** are not extensively documented in the reviewed literature, the furan scaffold is a well-established pharmacophore with a broad range of biological activities.<sup>[2]</sup> Derivatives of furan have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.<sup>[1][4]</sup>

### Anticancer Potential

Many furan-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.<sup>[5]</sup> One of the proposed mechanisms of action involves the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.<sup>[1][6]</sup> This pathway plays a critical role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Hypothesized Signaling Pathway Modulation:



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*Hypothesized PI3K/Akt Pathway Inhibition*

Disclaimer: The inhibition of the PI3K/Akt pathway by **1-(furan-2-yl)butan-2-one** is a hypothesis based on the known activities of other furan derivatives and has not been experimentally confirmed for this specific compound.

## Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.<sup>[7]</sup> The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

## Experimental Protocol: In Vitro Biological Evaluation

Objective: To assess the potential cytotoxic and antimicrobial activities of **1-(furan-2-yl)butan-2-one**.

### Cytotoxicity Assay (MTT Assay):

- Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **1-(furan-2-yl)butan-2-one** for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength using a microplate reader.
- Calculate the cell viability and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).<sup>[5]</sup>

### Antimicrobial Assay (Broth Microdilution):

- Prepare serial dilutions of **1-(furan-2-yl)butan-2-one** in a suitable broth medium in a 96-well plate.

- Inoculate each well with a standardized suspension of the target microorganism (e.g., *E. coli*, *S. aureus*).
- Incubate the plate under appropriate conditions for the growth of the microorganism.
- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

## Conclusion

**1-(furan-2-yl)butan-2-one** is a versatile chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, along with detailed experimental protocols for its synthesis and characterization. While specific biological data for this compound is currently lacking, the established activities of related furan derivatives suggest that it may possess interesting pharmacological properties. Further investigation into the biological effects and mechanisms of action of **1-(furan-2-yl)butan-2-one** is warranted to fully elucidate its potential as a lead compound in drug discovery.

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